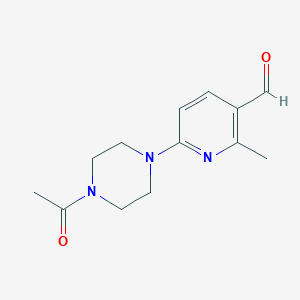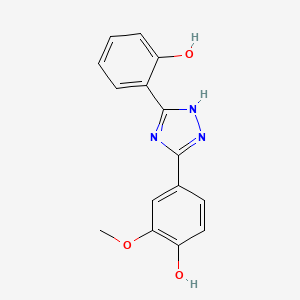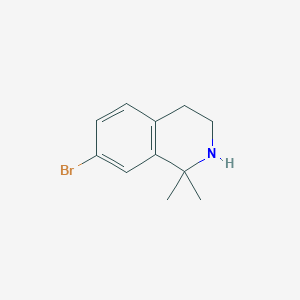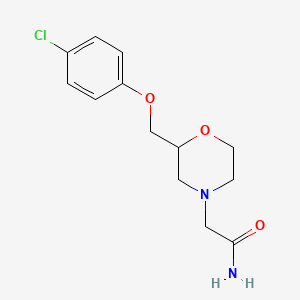
1-((1H-Pyrazol-3-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Pyrazol-3-yl)methyl)piperazine is a heterocyclic compound that features a pyrazole ring attached to a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-((1H-Pyrazol-3-yl)methyl)piperazine typically involves the reaction of pyrazole derivatives with piperazine. One common method includes the nucleophilic substitution and cyclization of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . Another method involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods: For large-scale industrial production, the method involving 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine is preferred due to its simplicity, safety, and cost-effectiveness. This method avoids the use of highly toxic or expensive reagents and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-((1H-Pyrazol-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((1H-Pyrazol-3-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a role in inhibiting the DPP-4 enzyme, which is involved in the regulation of glucose metabolism. This inhibition helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparación Con Compuestos Similares
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole-piperazine derivative used as an intermediate in the synthesis of DPP-4 inhibitors.
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)piperazine:
Uniqueness: 1-((1H-Pyrazol-3-yl)methyl)piperazine is unique due to its specific structural configuration, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields further highlight its significance .
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-10-11-8(1)7-12-5-3-9-4-6-12/h1-2,9H,3-7H2,(H,10,11) |
Clave InChI |
CWJANZZJSVNHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


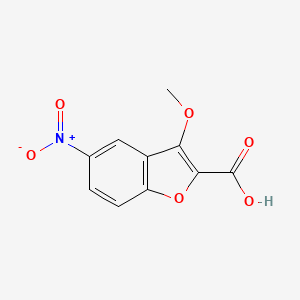


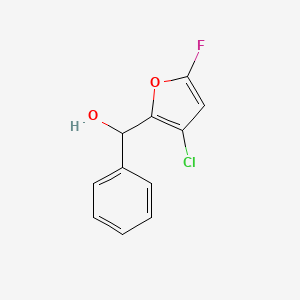
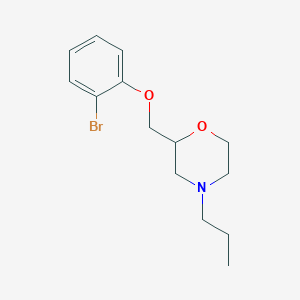
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
